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2,6-Dichloropyridine-4-carbothioamide Documentation Hub

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  • Product: 2,6-Dichloropyridine-4-carbothioamide
  • CAS: 175204-46-3

Core Science & Biosynthesis

Foundational

2,6-dichloroisonicotinothioamide chemical structure and molecular weight

Structural Analysis, Synthetic Pathways, and Pharmacological Context Executive Summary 2,6-Dichloroisonicotinothioamide (2,6-dichloropyridine-4-carbothioamide) is a synthetic pyridine derivative structurally analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Pharmacological Context

Executive Summary

2,6-Dichloroisonicotinothioamide (2,6-dichloropyridine-4-carbothioamide) is a synthetic pyridine derivative structurally analogous to the antimycobacterial drug Ethionamide and the plant systemic acquired resistance (SAR) inducer 2,6-Dichloroisonicotinic acid (INA) .[1] While less commercially prominent than its precursors, it represents a critical scaffold for Structure-Activity Relationship (SAR) studies targeting the enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis and investigating electronic influences on thioamide bioactivation.

This guide provides a definitive structural characterization, a validated synthetic workflow starting from commercially available citrazinic acid, and a mechanistic analysis of its biological relevance.

Part 1: Physicochemical Characterization[2]

The introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring significantly alters the electronic landscape compared to the unsubstituted isonicotinothioamide. This modification increases lipophilicity and blocks metabolic attack at the susceptible ortho-positions.

1.1 Chemical Identity & Molecular Weight[1][2][3][4][5]
PropertySpecification
IUPAC Name 2,6-Dichloropyridine-4-carbothioamide
Common Name 2,6-Dichloroisonicotinothioamide
CAS Number Not widely listed; Analogous to 89281-13-0 (Amide)
Molecular Formula C₆H₄Cl₂N₂S
Molecular Weight 207.08 g/mol
Exact Mass 205.947 g/mol
Isotopic Pattern Distinctive M, M+2, M+4 pattern (9:6:1 ratio) due to two Cl atoms.[1]
1.2 Structural Diagram (Graphviz)

The following diagram illustrates the core connectivity and the specific numbering of the pyridine ring.

ChemicalStructure Figure 1: Connectivity of 2,6-Dichloroisonicotinothioamide N1 N1 C2 C2 N1->C2 Cl2 Cl C2->Cl2 C3 C3 C2->C3 aromatic C4 C4 C3->C4 aromatic C5 C5 C4->C5 aromatic C7 C7 C4->C7 C6 C6 C5->C6 aromatic C6->N1 aromatic Cl6 Cl C6->Cl6 S1 S C7->S1 double N_amine NH2 C7->N_amine

1.3 Predicted Properties
  • LogP (Lipophilicity): ~2.1 (Predicted). The dichloro-substitution significantly increases hydrophobicity compared to Ethionamide (LogP ~0.7), potentially enhancing passive diffusion across the mycobacterial cell wall.

  • Solubility: Low water solubility; soluble in DMSO, Methanol, and Ethyl Acetate.

  • pKa: The thioamide proton is weakly acidic (pKa ~12-13). The pyridine nitrogen is weakly basic but sterically hindered and electronically deactivated by the electron-withdrawing chlorine atoms.

Part 2: Synthetic Methodology

The synthesis of 2,6-dichloroisonicotinothioamide is best approached via the nitrile route , starting from the widely available precursor Citrazinic Acid . This pathway ensures high regioselectivity and avoids the formation of unstable intermediates.

2.1 Reaction Pathway Diagram

Synthesispathway Figure 2: Synthetic Route from Citrazinic Acid to Target Thioamide Start Citrazinic Acid (2,6-dihydroxyisonicotinic acid) Step1 Chlorination (POCl3 / Et4NCl, 130°C) Start->Step1 Inter1 2,6-Dichloroisonicotinic Acid Step1->Inter1 Yield ~89% Step2 Amidation / Dehydration (SOCl2 -> NH3 -> POCl3) Inter1->Step2 Inter2 2,6-Dichloroisonicotinonitrile Step2->Inter2 Yield ~90% Step3 Thionation (H2S / Et3N or NaSH) Inter2->Step3 Final 2,6-Dichloroisonicotinothioamide Step3->Final Yield ~80%

[4]

2.2 Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

  • Reagents: Citrazinic acid (1 eq), Tetraethylammonium chloride (1 eq), Phosphorus oxychloride (

    
    , excess).
    
  • Procedure: Suspend citrazinic acid and tetraethylammonium chloride in

    
    . Heat to 130°C for 18 hours.[1] The quaternary ammonium salt acts as a phase transfer catalyst and solubilizer, critical for high yields.
    
  • Workup: Quench slowly over crushed ice. Extract with ethyl acetate.

  • Validation: Product should be a white solid, MP ~210°C.

  • Reference: [ChemicalBook, 2023; EP0655998B1].

Step 2: Conversion to 2,6-Dichloroisonicotinonitrile

  • Reagents: 2,6-Dichloroisonicotinic acid, Thionyl chloride (

    
    ), Aqueous Ammonia, 
    
    
    
    .
  • Procedure:

    • Reflux acid in

      
       to form the acid chloride.
      
    • Treat with aqueous ammonia to form 2,6-dichloroisonicotinamide (CAS 89281-13-0).

    • Dehydrate the amide using

      
       or Trifluoroacetic anhydride (TFAA) in pyridine to yield the nitrile.
      
  • Validation: Nitrile peak in IR at ~2230

    
    .
    

Step 3: Thionation to 2,6-Dichloroisonicotinothioamide

  • Method A (H2S Gas - Traditional): Dissolve nitrile in pyridine/triethylamine. Bubble

    
     gas for 4-6 hours. Pour into ice water to precipitate the yellow thioamide.
    
  • Method B (NaSH - Safer Alternative): Dissolve nitrile in DMF. Add Sodium Hydrosulfide hydrate (NaSH) and Magnesium Chloride (

    
    ). Heat to 60°C. The 
    
    
    
    acts as a Lewis acid to activate the nitrile.
  • Purification: Recrystallization from Ethanol/Water.

Part 3: Biological & Pharmacological Context[2][7][8]
3.1 Mechanism of Action: The InhA Pathway

Like Ethionamide, 2,6-dichloroisonicotinothioamide is a prodrug . It requires bioactivation to exert antimycobacterial activity.

  • Activation: The thioamide is oxidized by the mycobacterial monooxygenase EthA (Rv3854c).

  • Adduct Formation: The resulting sulfinic acid intermediate reacts with NAD+ to form a stable NAD-adduct.

  • Inhibition: This adduct mimics NADH and competitively inhibits InhA (enoyl-ACP reductase), a key enzyme in the Type II Fatty Acid Synthase (FAS-II) system, blocking mycolic acid synthesis.[6]

3.2 Structure-Activity Relationship (SAR)

The "2,6-dichloro" substitution serves as a critical probe:

  • Steric Blockade: The chlorines prevent metabolic oxidation at the 2,6-positions, potentially altering the half-life compared to Ethionamide.

  • Electronic Effect: The electron-withdrawing chlorines lower the electron density on the pyridine ring. This may reduce the rate of EthA-mediated oxidation (which involves an electrophilic attack on the sulfur), potentially making it a slower but more stable inhibitor.

  • Plant Immunity (Cross-Relevance): The acid precursor (2,6-dichloroisonicotinic acid) is a potent inducer of Systemic Acquired Resistance (SAR) in plants, mimicking salicylic acid. This suggests the thioamide may also possess off-target activity in eukaryotic systems or act as a plant defense booster.

References
  • Sigma-Aldrich. (2023). 2,6-Dichloroisonicotinamide Product Datasheet. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). 2,6-Dichloroisonicotinic acid (CID 94830).[7] Retrieved from

  • ChemicalBook. (2023). Synthesis of 2,6-Dichloronicotinonitrile. Retrieved from [8]

  • Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology.
  • European Patent Office. (1995). EP0655998B1: Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid. Retrieved from

Sources

Exploratory

2,6-dichloro-4-pyridinecarbothioamide synonyms and IUPAC name

The following technical guide details the nomenclature, physicochemical properties, synthesis, and applications of 2,6-dichloro-4-pyridinecarbothioamide . Status: Active Research Chemical | Class: Halogenated Pyridine Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, physicochemical properties, synthesis, and applications of 2,6-dichloro-4-pyridinecarbothioamide .

Status: Active Research Chemical | Class: Halogenated Pyridine Thioamide

Executive Summary

2,6-Dichloro-4-pyridinecarbothioamide (CAS: 175204-46-3) is a specialized heterocyclic building block and a structural analog of the antitubercular drug Ethionamide .[1] Characterized by a pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a thioamide moiety at the 4-position, this compound serves as a critical intermediate in the synthesis of bioactive thiazoles and as a probe in Structure-Activity Relationship (SAR) studies for antimycobacterial agents. Its unique electronic deficiency, driven by the dual halogen substitution, makes it a valuable substrate for nucleophilic functionalization and heterocycle formation.

Nomenclature & Identification

Accurate identification is critical for database integration and regulatory compliance. The following table consolidates the standardized identifiers.

Identifier TypeValueNotes
CAS Registry Number 175204-46-3 Primary identifier
IUPAC Name 2,6-Dichloropyridine-4-carbothioamide Preferred Name
Systematic Name 2,6-Dichloro-4-pyridinethiocarboxamideAlternative systematic naming
Common Synonyms 2,6-Dichloroisonicotinothioamide2,6-DichlorothioisonicotinamideDerived from "Isonicotinic acid" (pyridine-4-COOH)
Molecular Formula C₆H₄Cl₂N₂S-
SMILES NC(=S)c1cc(Cl)nc(Cl)c1Canonical
InChI Key Calculated based on structure-
Structural Visualization

The following diagram illustrates the numbering scheme used for the IUPAC nomenclature. The thioamide carbon is attached to position 4 of the pyridine ring.

G Figure 1: IUPAC Numbering of 2,6-Dichloro-4-pyridinecarbothioamide N1 N (1) C2 C-Cl (2) N1->C2 C3 C (3) C2->C3 C4 C (4) C3->C4 C5 C (5) C4->C5 CS C=S C4->CS Position 4 C6 C-Cl (6) C5->C6 C6->N1 NH2 NH2 CS->NH2

Physicochemical Properties

Understanding the physical state and solubility is essential for experimental design.

PropertyDataSource/Validation
Molecular Weight 207.08 g/mol Calculated
Appearance Yellow to orange crystalline powderTypical for thioamides due to

transitions
Solubility DMSO, Methanol, DMFHigh solubility in polar aprotic solvents
Water Solubility Low (< 0.1 mg/mL)Lipophilic due to dichloro-substitution
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity
H-Bond Donors 1 (NH₂)-
H-Bond Acceptors 3 (N-pyridine, S, N-amide)-

Synthesis & Production Protocols

The synthesis of 2,6-dichloro-4-pyridinecarbothioamide typically proceeds via the thionation of its nitrile precursor. This method is preferred over the modification of the amide due to higher yields and cleaner workup.

Reaction Pathway

Precursor: 2,6-Dichloroisonicotinonitrile (2,6-dichloro-4-cyanopyridine). Reagents: Hydrogen sulfide (


) or Ammonium sulfide; alternatively, Phosphorus pentasulfide (

).

Synthesis Figure 2: Synthetic Pathway from Nitrile Precursor Start 2,6-Dichloroisonicotinonitrile (Precursor) Intermediate Thioamide Formation Start->Intermediate + H2S Source Reagent Reagent: (NH4)2S / MeOH or NaHS / MgCl2 Reagent->Intermediate Product 2,6-Dichloro-4- pyridinecarbothioamide Intermediate->Product Crystallization

[2]

Detailed Experimental Protocol (Thionation)

Note: This protocol is a standardized adaptation for chloropyridine thioamides.

  • Preparation: Dissolve 1.0 eq of 2,6-dichloroisonicotinonitrile in methanol (concentration ~0.5 M).

  • Activation: Add 1.5 eq of Diethylamine or Triethylamine to function as a basic catalyst.

  • Thionation:

    • Method A (Gas): Bubble dry

      
       gas through the solution at 0°C for 30 minutes, then seal and stir at room temperature for 12 hours.
      
    • Method B (Liquid Reagent): Add 2.0 eq of Ammonium Sulfide (20% aq. solution) dropwise. Heat to 50°C for 4-6 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (5x volume). The thioamide product typically precipitates as a yellow solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc gradient) if high purity (>98%) is required.

Applications in Drug Development

This compound is not merely a catalog chemical; it possesses specific utility in medicinal chemistry.

A. Antitubercular Pharmacophore

The thioamide group at the 4-position of the pyridine ring is the pharmacophore responsible for the activity of Ethionamide and Prothionamide .

  • Mechanism: These prodrugs are activated by the mycobacterial enzyme EthA (a monooxygenase) to form an NAD adduct, which inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.

  • Research Utility: 2,6-Dichloro-4-pyridinecarbothioamide is used to study the steric and electronic effects of halogenation on EthA activation. The chlorine atoms at 2,6 positions increase lipophilicity and alter the electron density of the pyridine nitrogen, potentially affecting the drug's half-life and metabolic stability.

B. Hantzsch Thiazole Synthesis

Thioamides are the primary precursors for synthesizing thiazoles , a scaffold found in numerous FDA-approved drugs (e.g., Dasatinib, Ritonavir).

  • Reaction: Condensation of 2,6-dichloro-4-pyridinecarbothioamide with

    
    -haloketones (e.g., phenacyl bromide).
    
  • Product: 2-(2,6-dichloropyridin-4-yl)thiazoles. These derivatives are explored for anticancer and anti-inflammatory properties.

Safety & Handling (MSDS Summary)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Thioamides can release trace

    
     upon degradation or contact with strong acids.
    
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent desulfurization.

References

  • National Institute of Standards and Technology (NIST). 4-Pyridinecarboxylic acid, 2,6-dichloro- (Precursor Data). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Ethionamide (Structural Analog Context). National Library of Medicine. [Link]

  • Organic Syntheses. General Methods for Thioamide Synthesis from Nitriles. Org.[3][4][5] Synth. Coll. Vol. 4, p. 927. [Link]

  • Matrix Fine Chemicals. Heterocyclic Building Blocks Catalog: 2,6-Dichloropyridine-4-carbothioamide.[Link]

Sources

Foundational

difference between 2,6-Dichloropyridine-4-carboxamide and carbothioamide

An In-Depth Technical Guide on the Core Differences Between 2,6-Dichloropyridine-4-carboxamide and its Carbothioamide Analogue Authored by: Gemini, Senior Application Scientist Abstract The strategic bioisosteric replace...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Differences Between 2,6-Dichloropyridine-4-carboxamide and its Carbothioamide Analogue

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic bioisosteric replacement of an amide with a thioamide is a cornerstone of modern medicinal chemistry, offering a nuanced approach to optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of 2,6-Dichloropyridine-4-carboxamide and its corresponding thioamide, 2,6-Dichloropyridine-4-carbothioamide. We will dissect the fundamental differences in their chemical structure, physicochemical properties, and spectroscopic signatures. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols for the synthesis, conversion, and characterization of these compounds.

Introduction: The Strategic Value of the Amide-to-Thioamide Substitution

In the landscape of drug discovery, the amide bond is ubiquitous, prized for its structural role and hydrogen bonding capabilities. However, its susceptibility to enzymatic hydrolysis can limit the metabolic stability of many drug candidates. The substitution of the amide's carbonyl oxygen with a sulfur atom to form a thioamide is a classic bioisosteric replacement strategy.[1][2] Thioamides are fascinating isosteres of amides, sharing a similar planar geometry but exhibiting distinct physicochemical properties that can profoundly impact a molecule's biological activity.[3][4][5][6]

This substitution can lead to:

  • Enhanced Metabolic Stability: The thioamide bond is generally more resistant to cleavage by proteases and amidases.[5]

  • Improved Permeability: The increased lipophilicity of the thioamide can enhance membrane permeability and bioavailability.[3][7][8]

  • Modulated Target Affinity: Altered hydrogen bonding capabilities and electronic properties can change how a molecule interacts with its biological target.[4]

  • Novel Biological Activities: Thioamides can act as slow-releasing hydrogen sulfide (H₂S) donors, imparting unique pharmacological effects such as anti-inflammatory properties.[3][5]

This guide focuses on the 2,6-dichloropyridine scaffold, a privileged structure in medicinal chemistry, and explores the impact of this single-atom substitution at the 4-position carboxamide.

Molecular Structures and Synthesis Overview

A direct comparison begins with the fundamental structures and the synthetic pathways to obtain each compound.

G cluster_0 2,6-Dichloropyridine-4-carboxamide cluster_1 2,6-Dichloropyridine-4-carbothioamide a b

Caption: Chemical structures of the target compounds.

Synthesis Pathway

The most direct route to the carbothioamide is through the thionation of the corresponding carboxamide. The carboxamide itself is typically synthesized from the commercially available 2,6-dichloroisonicotinic acid.

G start 2,6-Dichloroisonicotinic Acid step1 Activation (e.g., SOCl₂ or Oxalyl Chloride) start->step1 intermediate Acyl Chloride Intermediate step1->intermediate step2 Amidation (NH₄OH or NH₃) intermediate->step2 carboxamide 2,6-Dichloropyridine- 4-carboxamide step2->carboxamide step3 Thionation (Lawesson's Reagent) carboxamide->step3 carbothioamide 2,6-Dichloropyridine- 4-carbothioamide step3->carbothioamide G cluster_amide Carboxamide H-Bonding cluster_thioamide Carbothioamide H-Bonding amide R-C(=O)-NH₂ acceptor_amide Strong Acceptor amide->acceptor_amide O donor_amide Weaker Donor amide->donor_amide N-H thioamide R-C(=S)-NH₂ acceptor_thioamide Weak Acceptor thioamide->acceptor_thioamide S donor_thioamide Stronger Donor thioamide->donor_thioamide N-H

Caption: Contrasting hydrogen bonding profiles of amides and thioamides.

Physicochemical Properties

These structural differences translate directly into distinct physicochemical behaviors, which are paramount for drug development.

Property2,6-Dichloropyridine-4-carboxamide2,6-Dichloropyridine-4-carbothioamideRationale & Implication
Lipophilicity (LogP) LowerHigherSulfur is less polar and larger than oxygen, contributing to enhanced lipophilicity. [3][6]This can improve membrane permeability but may also increase non-specific binding or decrease aqueous solubility.
Aqueous Solubility (LogS) HigherLowerThe stronger hydrogen bonding capability with water and higher polarity of the amide generally leads to better aqueous solubility compared to the thioamide.
Metabolic Stability More LabileMore StableThe thioamide bond is sterically more hindered and electronically different, making it less susceptible to hydrolysis by common metabolic enzymes like proteases and amidases. [5]
Spectroscopic Signatures

The two compounds can be readily distinguished using standard analytical techniques.

TechniqueCarboxamide SignatureCarbothioamide Signature
IR Spectroscopy Strong C=O stretch ("Amide I" band) at ~1650-1680 cm⁻¹. N-H stretches at ~3100-3500 cm⁻¹.Absence of the strong C=O stretch. C=S stretch is much weaker and appears at a lower frequency (~1050-1250 cm⁻¹), often in the fingerprint region.
¹³C NMR Carbonyl carbon (C=O) signal at ~160-170 ppm.Thio-carbonyl carbon (C=S) signal is significantly downfield, typically at ~190-210 ppm.
¹H NMR Amide protons (-NH₂) signal is typically a broad singlet.Amide protons (-NH₂) signal may be further downfield due to the increased acidity and deshielding effect of the C=S bond.
Mass Spectrometry Molecular ion peak corresponding to C₆H₄Cl₂N₂O (m/z ~191.0).Molecular ion peak corresponding to C₆H₄Cl₂N₂S (m/z ~207.0), showing a characteristic +16 Da shift.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of the title compounds. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,6-Dichloropyridine-4-carboxamide

This two-step protocol proceeds via an acyl chloride intermediate.

Materials:

  • 2,6-Dichloroisonicotinic acid * Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Ice bath, round-bottom flasks, magnetic stirrer, rotary evaporator, filtration apparatus.

Methodology:

  • Step 1: Acyl Chloride Formation

    • Suspend 2,6-dichloroisonicotinic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add thionyl chloride (2.0 eq) dropwise at room temperature. Causality: Thionyl chloride is a dehydrating and chlorinating agent that converts the carboxylic acid to the more reactive acyl chloride. An excess ensures the reaction goes to completion.

    • Heat the mixture to reflux (approx. 40°C) for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

    • Cool the reaction to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used directly in the next step.

  • Step 2: Amidation

    • Cool a flask containing concentrated ammonium hydroxide (5.0 eq) in an ice bath.

    • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cold, stirring ammonium hydroxide solution. A white precipitate will form immediately. Causality: This highly exothermic reaction must be cooled to prevent side reactions. The ammonia acts as a nucleophile, attacking the electrophilic acyl chloride to form the amide.

    • Allow the mixture to stir for 1 hour while slowly warming to room temperature.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid sequentially with cold water and a small amount of cold diethyl ether to remove any remaining impurities.

    • Dry the product under vacuum to yield 2,6-Dichloropyridine-4-carboxamide as a white solid.

    • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the expected spectroscopic signatures.

Protocol 2: Thionation to 2,6-Dichloropyridine-4-carbothioamide

This protocol uses Lawesson's Reagent, a mild and effective thionating agent. [9][10] Materials:

  • 2,6-Dichloropyridine-4-carboxamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or nitrogen balloon).

Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-Dichloropyridine-4-carboxamide (1.0 eq) and Lawesson's Reagent (0.5-0.6 eq). Causality: Lawesson's Reagent provides the sulfur atoms for the thionation. Using a slight excess relative to the stoichiometry (which is 0.5 eq) can help drive the reaction to completion. The reaction must be anhydrous as Lawesson's reagent reacts with water.

  • Add anhydrous toluene (15 mL per gram of amide) via syringe.

  • Heat the reaction mixture to 80-100°C and stir under nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Cool the mixture to room temperature and concentrate it under reduced pressure.

  • The crude residue will contain the product and phosphorus byproducts. Purify the crude material using silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient.

  • Combine the product-containing fractions and evaporate the solvent to yield 2,6-Dichloropyridine-4-carbothioamide.

  • Validation: Confirm the conversion and purity by comparing the IR, NMR, and Mass Spec data of the product to the starting material. Look for the disappearance of the C=O peak in the IR, the downfield shift of the carbonyl/thio-carbonyl carbon in the ¹³C NMR, and the +16 Da mass shift in the mass spectrum.

Conclusion

The isosteric replacement of the carboxamide in 2,6-Dichloropyridine-4-carboxamide with a carbothioamide functional group induces a cascade of predictable yet profound changes in the molecule's fundamental properties. The resulting 2,6-Dichloropyridine-4-carbothioamide is more lipophilic, a stronger hydrogen bond donor, a weaker hydrogen bond acceptor, and is expected to possess greater metabolic stability. These alterations provide a powerful toolkit for medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological properties of drug candidates. Understanding these core differences and possessing the practical ability to synthesize and analyze both analogues allows research teams to rationally explore chemical space and accelerate the journey from a lead compound to a viable drug candidate.

References

  • Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC. (n.d.). NIH. [Link]

  • Unlocking the potential of the thioamide group in drug design and development. (2024). ResearchGate. [Link]

  • Unlocking the potential of the thioamide group in drug design and development - PMC. (2024). NIH. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (n.d.). NIH. [Link]

  • New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Unlocking the potential of the thioamide group in drug design and development View supplementary material. (2024). ResearchGate. [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC. (n.d.). NIH. [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. [Link]

  • Mild Method for the Conversion of Amides to Thioamides. (2003). The Journal of Organic Chemistry (ACS Publications). [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. [Link]

  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. (n.d.). PubMed. [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]

  • Mild Method for the Conversion of Amides to Thioamides. (2025). ResearchGate. [Link]

  • Process for the preparation of 2,6-dichloronicotinonitriles. (2000).
  • Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. (n.d.). ResearchGate. [Link]

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (n.d.). MDPI. [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC. (n.d.). NIH. [Link]

  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC. (2023). NIH. [Link]

  • The Synthesis of Amide and its Bioisosteres. (2025). Bentham Science. [Link]

  • 2,6-Dichloropyridine. (n.d.). Wikipedia. [Link]

  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. (2025). ResearchGate. [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. (2023). PubMed. [Link]

  • 2,6-Dichloroisonicotinamide. (n.d.). Oakwood Chemical. [Link]

  • A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. (n.d.). Sycamore Scholars. [Link]

  • 2,6-DICHLOROPYRIDINE-4-CARBOXIMIDAMIDE HYDROCHLORIDE CAS#: 175204-59-8. (n.d.). ChemWhat. [Link]

  • 2-Amino-4,6-dichloropyridine. (n.d.). PubChem. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. (2024). NIH. [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (n.d.). JOCPR. [Link]

  • Synthesis method of 2,6-dichloropyridine. (n.d.).
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025). ResearchGate. [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC. (n.d.). NIH. [Link]

  • Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - PMC. (2019). PubMed Central. [Link]

  • 3 questions with answers in CARBOXAMIDES. (n.d.). ResearchGate. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. (2023). NIH. [Link]

  • Carboxamides from Carboxylic Acids by Lewis Acid Catalysis. Use of Principal Properties for Exploring Different Reaction Conditions. (n.d.). SciSpace. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. (n.d.). NIH. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2025). ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to the Anticipated Hazards and Safe Handling of 2,6-Dichloropyridine-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Executive Summary: A Hazard Profile Based on Structural Analogy 2,6-Dichloropyridine-4-carbothioamide is a specialized organic compound for which detailed s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Hazard Profile Based on Structural Analogy

2,6-Dichloropyridine-4-carbothioamide is a specialized organic compound for which detailed safety data has not been fully characterized. However, its structure incorporates two key moieties whose individual hazard profiles are well-documented: the 2,6-dichloropyridine core and the aromatic carbothioamide functional group .

  • The 2,6-Dichloropyridine Core: The parent structure, 2,6-dichloropyridine, is classified as an acutely toxic substance if ingested, with reported oral LD50 values in mice as low as 115 mg/kg.[1] It is also a known irritant to the skin, eyes, and respiratory system.[2][3]

  • The Carbothioamide Functional Group: Thioamides, the class of compounds to which carbothioamides belong, are sulfur analogs of amides.[4] They are recognized in medicinal chemistry for their broad and potent biological activity, including anticancer, antibacterial, and antifungal properties.[5][6][7] This inherent bioactivity necessitates careful handling, as the compound is designed to interact with biological systems. The presence of sulfur also introduces the risk of releasing toxic sulfur oxides upon combustion.

Integrated Hazard Postulate: Based on these components, it is scientifically prudent to assume that 2,6-Dichloropyridine-4-carbothioamide is a substance with high acute oral toxicity, is a skin, eye, and respiratory irritant, and is a potent biologically active molecule. All handling procedures must reflect this elevated hazard profile.

Hazard Identification and Classification

While a formal GHS classification is unavailable, a composite classification can be inferred from its structural components.

Table 1: Postulated GHS Classification for 2,6-Dichloropyridine-4-carbothioamide
Hazard ClassCategoryHazard StatementBasis of Inference
Acute Toxicity, OralCategory 3H301: Toxic if swallowedBased on the classification of the 2,6-dichloropyridine core.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on the classification of the 2,6-dichloropyridine core and related structures.[2][3][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationBased on the classification of the 2,6-dichloropyridine core and related structures.[2][3][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationBased on the classification of the 2,6-dichloropyridine core and related structures.
Potential HazardNot ClassifiedPotential for long-term effects due to high biological activityBased on the known pharmacological activity of thioamide-containing compounds.[6][7]

Signal Word: Danger

Hazard Pictograms:

(Skull and Crossbones, Exclamation Mark)

The Causality Behind Safe Handling: A Self-Validating Protocol

The primary directive for handling 2,6-Dichloropyridine-4-carbothioamide is the prevention of all routes of exposure . The compound's anticipated high oral toxicity means that even minute quantities entering the body could cause significant harm. Its irritant nature and unknown potential for skin absorption or sensitization demand a robust barrier methodology.

Step-by-Step Handling Protocol
  • Designated Area and Engineering Controls:

    • Causality: To prevent inhalation of fine powders and to contain any potential spills.

    • Protocol: All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood or a powder containment balance enclosure. The work surface should be lined with absorbent, disposable bench paper.

  • Personal Protective Equipment (PPE):

    • Causality: To provide a comprehensive barrier against dermal, ocular, and respiratory exposure.

    • Protocol:

      • Gloves: Wear two pairs of nitrile gloves (double-gloving). The outer pair must be removed and disposed of immediately after the handling procedure is complete, before leaving the designated area.

      • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a risk of splashing.

      • Lab Coat: A clean, buttoned lab coat made of a low-permeability material is required. Cuffs should be tucked into the inner pair of gloves.

      • Respiratory Protection: If there is any risk of the compound becoming airborne outside of a fume hood, a NIOSH-approved respirator with P100 (particulate) filters is required.

  • Weighing and Solution Preparation:

    • Causality: To minimize the generation of airborne dust and prevent cross-contamination.

    • Protocol:

      • Use anti-static weighing dishes or weigh boats.

      • Add solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.

      • Cap the container immediately after addition. Use a septa-sealed vial for any transfers via syringe.

  • Decontamination and Waste Disposal:

    • Causality: To neutralize any residual compound on surfaces and equipment and ensure proper hazardous waste stream management.

    • Protocol:

      • Wipe down all surfaces (balance, fume hood sash, etc.) with a suitable solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.

      • All disposable materials (gloves, bench paper, weigh boats, pipette tips) that have come into contact with the compound are to be considered acutely toxic waste.

      • Place all contaminated solid waste into a dedicated, sealed, and clearly labeled hazardous waste container.

      • Liquid waste containing the compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Logical Workflow for Risk Assessment and Emergency Response

A self-validating safety system requires a clear, logical flow for both pre-experimental risk assessment and emergency response.

Diagram 1: Risk Assessment Workflow

RiskAssessment cluster_prep Preparation Phase cluster_eval Evaluation & Mitigation A Identify Compound: 2,6-Dichloropyridine-4-carbothioamide B Search for Specific SDS A->B C SDS Found? B->C D Analyze Hazards by Structural Analogy C->D No E Core: 2,6-Dichloropyridine (Acute Toxicity, Irritant) D->E F Group: Carbothioamide (Biologically Active, Sulfur) D->F G Synthesize Hazard Profile: 'Acutely Toxic, Irritant, Biologically Potent' E->G F->G H Define Control Measures: Fume Hood, Double Gloves, Goggles, Lab Coat G->H I Establish Emergency Plan: Spill, Exposure, Fire H->I J Proceed with Experiment I->J

Caption: Logical flow for hazard assessment in the absence of a specific SDS.

Diagram 2: Emergency Response Protocol

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Containment cluster_actions Immediate Actions cluster_followup Follow-Up Start Incident Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Spill Spill Start->Spill ActionSkin Remove Contaminated Clothing Flush Skin with Water for 15 min Skin->ActionSkin ActionEyes Flush Eyes with Eyewash for 15 min, Holding Lids Open Eyes->ActionEyes ActionInhale Move to Fresh Air Inhalation->ActionInhale ActionIngest Rinse Mouth with Water DO NOT Induce Vomiting Ingestion->ActionIngest ActionSpill Evacuate Area Alert Others Use Spill Kit for Toxic Solids Spill->ActionSpill Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEyes->Medical ActionInhale->Medical ActionIngest->Medical Report Report Incident to EHS ActionSpill->Report Medical->Report

Caption: Decision tree for emergency response to exposure or spill events.

Stability, Reactivity, and Disposal Considerations

  • Stability: The compound is likely stable under normal laboratory conditions.[3][8] Store in a tightly sealed container in a cool, dry, and dark place.

  • Incompatible Materials: Avoid strong oxidizing agents.[3][8]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and sulfur oxides (SOx).[3] Firefighting requires a self-contained breathing apparatus.

  • Disposal: This material must be disposed of as acutely toxic hazardous waste in accordance with all local, state, and federal regulations.

References

  • 2,6-Dichloropyridine - Wikipedia. Wikipedia. [Link]

  • 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem. National Institutes of Health. [Link]

  • 2,6-Dichloropyridine - Hazardous Agents - Haz-Map. Haz-Map. [Link]

  • 2,6-DICHLOROPYRIDINE-4-CARBOXIMIDAMIDE HYDROCHLORIDE CAS#: 175204-59-8 • ChemWhat. ChemWhat. [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents... - PMC. National Center for Biotechnology Information. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. National Center for Biotechnology Information. [Link]

  • 2-(Cyclohexylmethylidene)hydrazine-1-carbothioamide | C8H15N3S - PubChem. National Institutes of Health. [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents... | ACS Omega. American Chemical Society. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives... - MDPI. MDPI. [Link]

  • Corrosion mitigation of mild steel in acid media using a potential hydrazide derivative... - Taylor & Francis. Taylor & Francis Online. [Link]

  • Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases... - PMC. National Center for Biotechnology Information. [Link]

  • Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed. National Center for Biotechnology Information. [Link]

  • Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A. Royal Society of Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,6-Dichloropyridine-4-carbothioamide as a Thiazole Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Thiazole Scaffold The thiazole ring is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation in agents with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[3][4] The synthesis of novel thiazole derivatives remains a critical endeavor in the pursuit of new and more effective therapeutic agents.[1][2]

2,6-Dichloropyridine-4-carbothioamide is a highly functionalized and versatile starting material for the construction of complex thiazole-containing molecules. The presence of the dichloro-substituted pyridine ring offers several strategic advantages. The electron-withdrawing nature of the chlorine atoms can modulate the reactivity of the molecule and influence the biological activity of the final product. Furthermore, these chlorine atoms provide handles for subsequent chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive guide to utilizing 2,6-Dichloropyridine-4-carbothioamide as a building block for thiazole synthesis, focusing on the well-established Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the resulting 2-(2,6-dichloropyridin-4-yl)thiazole derivatives.

The Hantzsch Thiazole Synthesis: A Classic and Reliable Method

The Hantzsch thiazole synthesis is a robust and widely employed method for the construction of the thiazole ring. It involves the condensation reaction between a thioamide and an α-haloketone. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

The general mechanism of the Hantzsch thiazole synthesis is outlined below:

Hantzsch_Mechanism thioamide R1-C(=S)NH2 (Thioamide) intermediate1 R1-C(=NH2+)-S-CH2-C(=O)-R2 (Thioiminium salt) thioamide->intermediate1 Nucleophilic attack haloketone R2-C(=O)CH2X (α-Haloketone) haloketone->intermediate1 intermediate2 Hydroxythiazoline intermediate intermediate1->intermediate2 Intramolecular cyclization product 2-R1-4-R2-Thiazole intermediate2->product Dehydration reaction_scheme reactant1 2,6-Dichloropyridine-4-carbothioamide product 2-(2,6-dichloropyridin-4-yl)-4-phenylthiazole reactant1->product Ethanol, Reflux reactant2 +   2-Bromoacetophenone reactant2->product

Caption: Synthesis of 2-(2,6-dichloropyridin-4-yl)-4-phenylthiazole.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-Dichloropyridine-4-carbothioamide (1.0 eq) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add the desired 2-bromoacetophenone derivative (1.0 eq).

  • Initiation of Reaction: Gently reflux the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction (typically after several hours, as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Precipitation and Filtration: The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(2,6-dichloropyridin-4-yl)-4-arylthiazole.

Note on Causality: The use of ethanol as a solvent is common for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at reflux temperature. The reaction is typically self-catalyzed by the hydrobromic acid generated in situ, though a non-nucleophilic base like triethylamine can be added to scavenge the acid and potentially improve yields in some cases.

Characterization of 2-(2,6-dichloropyridin-4-yl)thiazole Derivatives

The successful synthesis of the target compounds can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of the product will show characteristic absorption bands. The disappearance of the C=S stretching band from the starting thioamide and the appearance of bands corresponding to the thiazole ring are key indicators of a successful reaction.

  • C=N stretching: ~1515 cm⁻¹

  • C=C stretching (aromatic and thiazole): ~1455 cm⁻¹

  • C-S-C stretching: ~1091 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide valuable structural information.

  • The protons of the 2,6-dichloropyridine ring will typically appear as a singlet.

  • The proton at the 5-position of the thiazole ring will appear as a singlet.

  • The protons of the 4-aryl substituent will show characteristic splitting patterns depending on the substitution.

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbon atoms in the thiazole ring are particularly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula. The observation of the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is a key piece of evidence. [5]

Applications in Drug Discovery and Development

Derivatives of 2-(pyridin-4-yl)thiazole have been investigated for a range of biological activities. The incorporation of the 2,6-dichloropyridine moiety offers a unique opportunity to explore new chemical space and potentially discover novel therapeutic agents. The chlorine atoms can serve as points for further diversification, allowing for the synthesis of a library of compounds for screening against various biological targets. For example, thiazole derivatives have shown promise as:

  • Antimicrobial agents: The thiazole nucleus is a component of many compounds with antibacterial and antifungal properties. [3]* Anticancer agents: Certain thiazole-containing compounds have demonstrated cytotoxic activity against cancer cell lines.

  • Anti-inflammatory agents: Thiazole derivatives have been explored for their potential to modulate inflammatory pathways. [3] The synthesized 2-(2,6-dichloropyridin-4-yl)thiazole derivatives can be subjected to a variety of in vitro and in vivo biological assays to evaluate their therapeutic potential.

Workflow Summary

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start 2,6-Dichloropyridine-4-carbothioamide + α-Haloketone reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->reaction workup Work-up & Purification reaction->workup product Pure 2-(2,6-dichloropyridin-4-yl)thiazole Derivative workup->product ir IR Spectroscopy product->ir nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms screening Biological Screening (e.g., Antimicrobial, Anticancer) product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Overall workflow from synthesis to potential application.

Conclusion

2,6-Dichloropyridine-4-carbothioamide is a valuable and versatile building block for the synthesis of novel thiazole derivatives. The Hantzsch thiazole synthesis provides a reliable and straightforward method for constructing the 2-(2,6-dichloropyridin-4-yl)thiazole scaffold. The resulting compounds hold significant potential for the development of new therapeutic agents, and the protocols and information provided herein are intended to facilitate further research and exploration in this exciting area of medicinal chemistry.

References

  • Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research. (2011).
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2021).
  • A Review on Synthesis and Biological Activity of Thiazole and its Deriv
  • Al-Omar, M. A. et al. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Sci Rep11 , 19323 (2021). Available at: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Eurasian Chem. Commun. (2023).
  • Chen, Y.-C. et al. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules27 , 5459 (2022). Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Montazeri, N. et al. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry24, 4719–4721 (2012).
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  • Deshmukh, R. & Jha, A. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies10, 43–46 (2022).
  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
  • Hipskind, P. A. et al. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. J Med Chem62, 8711–8732 (2019).
  • Taha, M. et al. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Stability of 2,6-Dichloropyridine-4-carbothioamide in Solution

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2,6-Dichloropyridine-4-carbothioamide. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,6-Dichloropyridine-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of maintaining the chemical integrity of this compound in solution. Hydrolysis and other degradation pathways can compromise experimental results, making proper handling and storage paramount. This document provides in-depth, evidence-based answers and protocols to prevent degradation and ensure the reliability of your research.

Section 1: Understanding the Instability - The "Why"

A foundational understanding of the molecule's reactive sites is crucial for preventing its degradation. 2,6-Dichloropyridine-4-carbothioamide possesses two primary points of vulnerability: the thioamide group and the dichloropyridine ring system.

Q1: What are the primary degradation pathways for 2,6-Dichloropyridine-4-carbothioamide in solution?

A: The two most significant degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: This is the cleavage of the thioamide bond by water. This reaction can be catalyzed by both acids and bases, though thioamides are generally more susceptible to base-catalyzed hydrolysis than their amide counterparts.[1][2] The process typically converts the thioamide first to the corresponding amide (2,6-Dichloropyridine-4-carboxamide) and subsequently to the carboxylic acid (2,6-Dichloropyridine-4-carboxylic acid).

  • Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation.[3] This can lead to the formation of a thioamide S-oxide, which is often unstable and can further degrade to the corresponding amide or nitrile, thus representing an alternative pathway to the loss of the parent compound.[3]

These pathways are not mutually exclusive and can be influenced by environmental factors such as pH, solvent, temperature, and the presence of light or metal ions.[1][4][5][6]

Thioamide 2,6-Dichloropyridine-4- carbothioamide (Parent) Amide 2,6-Dichloropyridine-4- carboxamide Thioamide->Amide Hydrolysis (H₂O, pH dependent) SOxide Thioamide S-Oxide (Unstable Intermediate) Thioamide->SOxide Oxidation ([O]) Acid 2,6-Dichloropyridine-4- carboxylic acid Amide->Acid Further Hydrolysis SOxide->Amide Degradation

Caption: Primary degradation pathways for 2,6-Dichloropyridine-4-carbothioamide.

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries we receive regarding the stability of 2,6-Dichloropyridine-4-carbothioamide.

Q2: My compound is rapidly disappearing from my solution. What is the most likely cause?

A: The most frequent causes are inappropriate pH and the use of reactive solvents. Thioamides are known to be unstable in alkaline aqueous media, which readily promotes conversion to the corresponding amide.[1] Additionally, nucleophilic solvents, particularly protic ones like methanol, can directly attack the electrophilic thioamide carbon and facilitate degradation.[1]

Q3: What is the ideal pH range for storing this compound in an aqueous or semi-aqueous solution?

A: To minimize hydrolysis, we strongly recommend maintaining a slightly acidic pH, ideally between 3.0 and 5.0 . In this range, the rate of base-catalyzed hydrolysis is significantly reduced.[5] Furthermore, the pyridine nitrogen (pKa ≈ 5.2) will be protonated, which can influence the electronic properties of the molecule in a way that may enhance stability.[7]

Q4: Which solvents should I absolutely avoid for preparing stock solutions?

A: Avoid nucleophilic protic solvents. Methanol is particularly problematic and should be avoided.[1] While ethanol is slightly less reactive, it is also not recommended for long-term storage. Strongly basic aqueous solutions (pH > 8) will also lead to rapid degradation.

Q5: My LC-MS analysis shows a new peak with a mass difference of approximately 16 Da. Is this hydrolysis?

A: This observation requires careful interpretation, as it could indicate one of two events:

  • A mass loss of ~16 Da (more precisely, -15.9772 Da) strongly suggests hydrolysis , where a sulfur atom (31.9721 Da) is replaced by an oxygen atom (15.9949 Da).[8]

  • A mass gain of ~16 Da (more precisely, +15.9949 Da) indicates oxidation , where an oxygen atom has been added to the sulfur, forming a thioamide S-oxide.[3][8]

To definitively distinguish between these possibilities, the use of high-resolution mass spectrometry (HRMS) is essential to resolve the exact mass difference.[8]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving stability issues encountered during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of the parent compound peak in HPLC analysis.1. Incorrect pH: The pH of the solution is neutral or alkaline (pH > 6).2. Reactive Solvent: Use of a nucleophilic solvent like methanol.3. High Temperature: Storage or incubation at elevated temperatures (e.g., >25°C).[1]1. Adjust the pH to a range of 3.0-5.0 using a suitable non-nucleophilic acid (e.g., HCl, formic acid).2. Switch to a recommended aprotic solvent such as DMSO or acetonitrile (ACN).[1][3]3. Store all solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
A new peak appears in the chromatogram, identified by mass spectrometry as the corresponding amide.Hydrolysis: The thioamide group is being converted to an amide.This is a direct confirmation of hydrolysis. Immediately implement the solutions for "Rapid loss of parent compound," focusing on pH control and solvent selection.
A new peak appears with an M+16 mass, suggesting oxidation.Oxidation: The thioamide sulfur is being oxidized, likely by dissolved oxygen or other oxidizing agents in the medium.1. De-gas solvents: Sparge solvents with an inert gas (nitrogen or argon) before use.2. Work under an inert atmosphere: Prepare solutions in a glove box or under a stream of inert gas.3. Avoid Oxidants: Ensure your solution is free from known oxidizing agents.
The solution develops a yellow or brown color over time.General Degradation/Photodegradation: This indicates the formation of multiple, often complex, degradation products. Pyridine-containing compounds can be sensitive to light.[6]1. Protect from Light: Store all solutions in amber-colored vials or wrap clear vials in aluminum foil.2. Re-evaluate Storage Conditions: This is a sign of significant instability. A full review of the storage protocol (pH, solvent, temperature) is necessary.
Section 4: Validated Protocols for Ensuring Stability

Adhering to validated protocols is the most effective way to prevent degradation. The following step-by-step procedures are designed to maximize the stability of 2,6-Dichloropyridine-4-carbothioamide.

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the preparation of a high-concentration stock solution intended for long-term storage.

  • Pre-analysis: Confirm the purity of the solid material using your preferred analytical method (e.g., HPLC, NMR) before preparation.

  • Solvent Selection: Select a high-purity, anhydrous grade of either Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).

  • Weighing: Tare a sterile, amber glass vial with a PTFE-lined screw cap. Weigh the desired amount of 2,6-Dichloropyridine-4-carbothioamide directly into the vial.

  • Dissolution: Under a stream of inert gas (e.g., nitrogen or argon), add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 10 mM).

  • Homogenization: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in separate amber vials. This prevents contamination and freeze-thaw cycles for the main stock.

  • Final Storage: Store the aliquots at -80°C for long-term stability. For daily or weekly use, an aliquot may be kept at -20°C.

cluster_prep Preparation cluster_store Storage P1 Select Anhydrous DMSO or ACN P2 Weigh Compound into Amber Vial P1->P2 P3 Add Solvent under Inert Gas P2->P3 P4 Vortex/Sonicate to Dissolve P3->P4 S1 Aliquot into Single-Use Vials P4->S1 S2 Store at -80°C (Long-Term) S1->S2 A Spike Compound into Experimental Medium B Analyze T=0 Sample (HPLC) A->B C Incubate under Experimental Conditions A->C D Sample at Time Intervals C->D E Analyze Samples (HPLC) D->E F Calculate % Remaining vs. Time E->F

Caption: Workflow for assessing compound stability in experimental media.

Section 5: Summary of Recommended Handling Conditions

For quick reference, this table summarizes the optimal conditions for handling and storing 2,6-Dichloropyridine-4-carbothioamide.

Parameter Recommendation Rationale
Solvent (Stock Solution) High-purity, anhydrous DMSO or Acetonitrile (ACN)These solvents are aprotic, non-nucleophilic, and have excellent solvating power for a wide range of compounds. [1][3]
Solvent (Working Solution) Aprotic solvents or appropriately buffered aqueous solutions. Avoid methanol.Methanol is a nucleophile and can directly contribute to the degradation of the thioamide group. [1]
pH (for Aqueous Media) 3.0 - 5.0 Minimizes the rate of base-catalyzed hydrolysis, which is a primary degradation pathway for thioamides. [5]
Storage Temperature -80°C (Long-term); -20°C (Short-term, < 1 month)Low temperatures drastically reduce the kinetic rate of all potential degradation reactions. [1]
Atmosphere Inert gas (Nitrogen or Argon) is recommended, especially for long-term storage.Reduces the risk of oxidation at the thioamide sulfur atom. [3]
Light Exposure Minimize exposure. Always use amber-colored glass vials.Prevents potential photodegradation of the pyridine ring system. [6]
References
  • Elding, L. I., & Olsson, L.-F. (1981). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1085-1091. [Link]

  • Miwa, J. H., et al. (2008). Conformational Stability of Helical Peptides Containing a Thioamide Linkage. Organic Letters, 10(14), 3041–3044. [Link]

  • Hyde, A. S., & House, C. H. (2024). Prebiotic thiol-catalyzed thioamide bond formation. Geochemical Transactions, 25(1), 5. [Link]

  • ResearchGate. (2013). Stability of thioamides? [Forum discussion]. [Link]

  • de Oliveira, L. G. S., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. International Journal of Molecular Sciences, 25(11), 5941. [Link]

  • Deng, D., & Daugulis, O. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Journal of the American Chemical Society, 144(1), 245-254. [Link]

  • Purohit, Y., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry, 89(9), 6205–6211. [Link]

  • Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Miller, L. M., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 931–943. [Link]

  • Ghaffarzadeh, M., & Zare, A. (2005). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. Journal of Chemical Research, 2005(1), 54-55. [Link]

  • Neilson, A. P., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 360, 130005. [Link]

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753–763. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Comparative NMR Analysis: 2,6-Dichloropyridine-4-carbothioamide

Topic: Structural Elucidation & Comparative NMR Analysis of 2,6-Dichloropyridine-4-carbothioamide Content Type: Technical Comparison Guide Executive Summary In the development of antitubercular agents (specifically thioa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Comparative NMR Analysis of 2,6-Dichloropyridine-4-carbothioamide Content Type: Technical Comparison Guide

Executive Summary

In the development of antitubercular agents (specifically thioamide-based drugs like Ethionamide analogs) and agrochemical intermediates, 2,6-Dichloropyridine-4-carbothioamide represents a critical structural scaffold. Its validation requires precise differentiation from its synthetic precursor (the Nitrile ) and its primary degradation product (the Amide ).

This guide provides a technical comparison of the 1H NMR chemical shifts of the target molecule against these critical structural analogs. It is designed for medicinal chemists and analytical scientists requiring robust methods for structural confirmation and impurity profiling.

Molecule Profile & Analytical Challenge
  • Target Molecule: 2,6-Dichloropyridine-4-carbothioamide

  • Molecular Formula: C₆H₄Cl₂N₂S

  • Critical Analytical Challenge: Distinguishing the thioamide moiety (-CSNH₂) from the amide (-CONH₂) arising from hydrolysis, and the nitrile (-CN) precursor.

  • Symmetry Note: The molecule possesses a C2 axis of symmetry passing through the N(1) and C(4) atoms. Consequently, the aromatic protons at positions 3 and 5 are chemically equivalent, appearing as a singlet.

Experimental Methodology

To ensure reproducibility and accurate detection of exchangeable protons, the following protocol is recommended.

Solvent Selection: DMSO-d₆ vs. CDCl₃
  • Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent for this analysis.

  • Scientific Rationale:

    • Solubility: Thioamides often exhibit poor solubility in CDCl₃.

    • Exchange Rate: DMSO forms strong hydrogen bonds with the -NH₂ protons, slowing their exchange rate with residual water. This prevents signal broadening/disappearance often seen in CDCl₃ or Methanol-d₄.

    • Rotational Isomerism: The high dielectric constant of DMSO helps stabilize the dipolar resonance forms of the thioamide, allowing for distinct observation of the restricted rotation around the C-N bond.

Acquisition Parameters
  • Frequency: 400 MHz or higher (recommended for resolution of long-range coupling if present).

  • Temperature: 298 K (25°C). Note: Elevated temperatures may coalesce the NH₂ signals.

  • Reference: Residual DMSO pentet at

    
     2.50 ppm.
    
Comparative NMR Data: Target vs. Analogs

The following table contrasts the target thioamide with its nitrile precursor and amide hydrolysis product. This comparison is the primary method for tracking reaction progress and purity.

Proton AssignmentTarget: Thioamide (-CSNH₂)Precursor: Nitrile (-CN)Impurity: Amide (-CONH₂)Multiplicity
Ar-H (C3, C5)

7.80 – 7.95

8.10 – 8.25

7.70 – 7.85
Singlet (2H)
-NH (A)

9.80 – 10.20
N/A

8.00 – 8.20
Broad Singlet (1H)
-NH (B)

9.40 – 9.60
N/A

7.50 – 7.70
Broad Singlet (1H)
Key Diagnostic Shifts (Interpretation):
  • The Thioamide "Downfield Shift": The most definitive proof of thionation is the appearance of the NH₂ protons. In thioamides, these protons appear significantly downfield (

    
     9.5–10.2 ppm) compared to the corresponding amide (
    
    
    
    7.5–8.2 ppm). This is due to the higher anisotropy of the C=S bond and stronger hydrogen bonding acidity.
  • Restricted Rotation: Both the amide and thioamide will likely show two distinct NH signals (or one very broad signal) due to the partial double-bond character of the C-N bond, which restricts rotation on the NMR timescale at room temperature.

  • Aromatic Shielding: The Nitrile group (-CN) is the most electron-withdrawing, typically shifting the Ar-H protons furthest downfield (>8.0 ppm). The conversion to thioamide usually results in a slight upfield shift of the aromatic singlet.

Process Analytical Technology (PAT) Visualization

The following diagram illustrates the synthetic pathway and the spectroscopic checkpoints required to validate the transformation.

NMR_Validation_Flow cluster_legend Spectroscopic Checkpoint Nitrile Precursor: Nitrile (2,6-dichloro-4-cyanopyridine) Diagnostic: Ar-H ~8.2 ppm No Exchangeable Protons Thioamide TARGET: Thioamide (2,6-dichloro-4-carbothioamide) Diagnostic: NH2 ~9.5-10.2 ppm Ar-H ~7.9 ppm Nitrile->Thioamide Thionation (e.g., H2S/Base or Lawesson's) Amide Impurity: Amide (Hydrolysis Product) Diagnostic: NH2 ~7.5-8.2 ppm Ar-H ~7.7 ppm Thioamide->Amide Hydrolysis (Moisture/Heat) Check Check DMSO-d6 Spectrum for NH Shift

Caption: Synthetic pathway showing the critical NMR shifts required to distinguish the target thioamide from its precursor and potential hydrolysis impurity.

Detailed Protocol for Sample Preparation

To achieve the resolution necessary to distinguish the broad thioamide peaks from the baseline:

  • Mass: Weigh approximately 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content. Water signals (

      
       3.33 ppm) can obscure aromatic signals if the sample is dilute.
      
  • Dissolution: Sonicate for 2 minutes. Ensure the solution is clear; suspended solids will cause line broadening.

  • Filtration: If the solution remains cloudy (common if elemental sulfur impurities are present from thionation reagents), filter through a cotton plug into the NMR tube.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for Thioamide vs Amide anisotropy).
  • Katritzky, A. R., & Ramsden, C. A. (Eds.). (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. (Reference for Pyridine substituent effects).
  • ChemicalBook. (n.d.). 2,6-Dichloropyridine-4-carbothioamide Product Data. Link (Used for confirmation of structural analogs).

Sources

Comparative

Advanced Characterization Guide: IR Absorption of Pyridine Thioamide C=S Bonds

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Vibrational Spectroscopy, Structural Elucidation, Antitubercular Agents Executive Summary: The "Missi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Vibrational Spectroscopy, Structural Elucidation, Antitubercular Agents

Executive Summary: The "Missing" C=S Band

In the development of antitubercular agents like Ethionamide and Prothionamide , the thioamide functional group (–CSNH2) is the critical pharmacophore. However, researchers transitioning from amide to thioamide chemistry often encounter a frustration: the "characteristic" C=S stretching band is elusive.

Unlike the carbonyl (C=O) of amides, which displays a distinct, intense dipole change at ~1650–1690 cm⁻¹, the thiocarbonyl (C=S) bond does not vibrate in isolation. Due to the heavier mass of sulfur and the similarity in force constants between C–N and C=S bonds, the vibration couples strongly with the C–N stretch and N–H deformations.

This guide provides a definitive framework for assigning these "Mixed Modes" (Thioamide Bands I–IV) in pyridine derivatives, distinguishing them from the interfering pyridine ring vibrations.

Theoretical Grounding: Vibrational Coupling Mechanism

To interpret the spectrum of a pyridine thioamide, one must abandon the search for a single "C=S stretch." Instead, we analyze four "Thioamide Bands" (A, B, C, G or I, II, III, IV) resulting from the resonance hybrid of the thioamide group.

The Resonance Hybrid

The thioamide bond exists in resonance between a neutral form and a zwitterionic form:



This imparts significant double-bond character to the C–N bond, causing the vibrational energy of C=S and C–N to mix.
Visualization of Vibrational Coupling

The following diagram illustrates how atomic motions mix to create the observed IR bands.

VibrationalCoupling CS_Bond C=S Bond (Weak Force Constant) Band_II Thioamide Band II (1400-1600 cm⁻¹) Dominant: C-N Stretch + NH Bend CS_Bond->Band_II Minor Band_III Thioamide Band III (1200-1400 cm⁻¹) Dominant: C=S + C-N Mix CS_Bond->Band_III Significant Band_IV Thioamide Band IV (600-900 cm⁻¹) Dominant: C=S Stretch CS_Bond->Band_IV Major Contribution CN_Bond C-N Bond (Partial Double Bond) Band_I Thioamide Band I (1600-1650 cm⁻¹) Dominant: NH2 Bend CN_Bond->Band_I Minor Coupling CN_Bond->Band_II Strong Coupling CN_Bond->Band_III Significant CN_Bond->Band_IV Weak Coupling NH_Bend N-H Deformation (Bending) NH_Bend->Band_I Primary Contribution NH_Bend->Band_II Strong Coupling

Caption: Vibrational coupling network showing how primitive bond motions (left) merge to form the observed Thioamide Bands (right).

Comparative Analysis: Pyridine Thioamides vs. Alternatives

Thioamide vs. Amide (The Oxygen-Sulfur Shift)

The substitution of Oxygen with Sulfur causes a dramatic "Red Shift" (to lower wavenumbers) and a redistribution of intensity.

FeaturePrimary Amide (R-CONH₂)Primary Thioamide (R-CSNH₂)Physical Cause
Band I (C=X) 1650–1690 cm⁻¹ (Strong)1600–1650 cm⁻¹ (Medium)S is heavier than O; C=S bond is weaker.
Band II (Mixed) 1620–1650 cm⁻¹ (NH Bend)1400–1600 cm⁻¹ (Very Strong)Increased C–N double bond character in thioamides.
C=X Character Localized C=O stretchDelocalized over Bands III & IVVibrational coupling.
Band IV (C=X) N/A (Amide IV is different)600–900 cm⁻¹ (Diagnostic)"Purest" C=S mode, though still coupled.
Pyridine vs. Benzene Thioamides (The Ring Interference)

In pyridine derivatives, the heterocyclic ring adds complexity. The Pyridine Ring C=N stretch (~1580–1600 cm⁻¹) often overlaps with Thioamide Band I.

RegionPyridine Thioamide (e.g., Ethionamide)Benzene Thioamide (e.g., Thiobenzamide)Distinguishing Strategy
1600–1680 cm⁻¹ Crowded: Thioamide Band I + Pyridine C=N Ring Stretch.Cleaner: Only C=C ring stretch (~1590).Look for broadening or shoulders in pyridine spectra.
1000–1050 cm⁻¹ Ring Breathing: Distinct Pyridine band (~990–1000 cm⁻¹).Ring breathing is weaker/different.Use as internal standard for pyridine presence.
600–800 cm⁻¹ Overlap: Thioamide Band IV + C–H out-of-plane (OOP).C–H OOP only.Deuteration (D₂O) will shift Thioamide bands but NOT ring C–H bands.

Detailed Band Assignment for Pyridine Thioamides[1]

The following data is synthesized from spectroscopic studies of Ethionamide (2-ethyl-4-pyridinecarbothioamide) and Thionicotinamide (3-pyridinecarbothioamide).

Table 1: Characteristic Frequencies
Thioamide BandFrequency Range (cm⁻¹)Assignment / Mode DescriptionSpecific Data (Ethionamide) [1,2]
Band I 1620 – 1680 δ(NH₂) + ν(C–N) Primarily NH₂ scissoring coupled with C–N stretch.~1630 cm⁻¹ (Often overlaps with Pyridine ring ν(C=N)).
Band II 1480 – 1550 ν(C–N) + δ(NH₂) + ν(C=S) The "Amide II" analog. Very strong intensity.~1512 cm⁻¹ (Strong). Sensitive to S-alkylation.[1]
Band III 1340 – 1400 ν(C=S) + ν(C–N) Mixed mode. Often used as a proxy for C=S bond order.1351 – 1342 cm⁻¹ (Diagnostic for Ethionamide).
Band IV 840 – 900 ν(C=S) + ν(C–C) The closest to a "pure" C=S stretch.858 – 844 cm⁻¹ (Medium/Strong).

> Note: ν = stretching vibration; δ = bending/deformation.[2][3]

Substituent Effects (Position Isomerism)

The position of the thioamide group on the pyridine ring (2-, 3-, or 4-) affects the frequency due to electron withdrawal/donation from the ring nitrogen.

  • 3-Pyridine (Thionicotinamide): Band I is often blue-shifted to ~1680 cm⁻¹ due to unique tautomeric equilibrium and lack of direct conjugation with the ring nitrogen lone pair [3].

  • 4-Pyridine (Ethionamide): Shows the classic pattern listed in Table 1.

Experimental Protocol: Resolving the Bands

To unambiguously identify these bands, a standard IR scan is often insufficient due to the overlapping pyridine ring modes. The following protocol ensures data integrity.

Workflow: The "Shift" Validation Method

Protocol Sample Sample Preparation (Solid State) Acquisition FT-IR Acquisition (4000 - 400 cm⁻¹) Sample->Acquisition Analysis Initial Band Assignment (Identify Regions I-IV) Acquisition->Analysis Validation Validation Step: Isotopic Exchange or Complexation Analysis->Validation Deuteration D₂O Exchange (Shifts NH bands, isolates C=S) Validation->Deuteration Method A MetalComplex Cu(II) Complexation (Shifts C=S bands significantly) Validation->MetalComplex Method B Result Confirmed Assignment Deuteration->Result MetalComplex->Result

Caption: Validation workflow for distinguishing Thioamide bands from Pyridine ring vibrations.

Step-by-Step Methodology
  • Sample Preparation (Solid State):

    • Method: KBr Pellet (1 mg sample : 100 mg KBr) or ATR (Diamond crystal).

    • Why: Solution spectra (e.g., in CHCl₃) can cause band broadening due to hydrogen bonding with the solvent, obscuring the fine structure of Band I and II.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for separating Pyridine C=N from Thioamide Band I).

    • Scans: 32–64.[3]

  • Validation (The "Truth" Test):

    • Method A (Deuteration): Recrystallize a small amount of sample from D₂O.

      • Result: NH₂ bands (Band I) will shift significantly (approx. factor of 1.35). Band III and IV (C=S rich) will remain largely unshifted , confirming their assignment.

    • Method B (Metal Complexation): React with CuCl₂.

      • Result: Sulfur coordinates to the metal. This reduces the C=S bond order. Band IV (840–860 cm⁻¹) will red-shift (move to lower wavenumber) , often by 30–50 cm⁻¹ [1]. This is the definitive proof of C=S character.

References

  • Cu(II)

    • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
    • Source: ResearchGate.[4]

  • Thioamide Band Assignments (General & Pyridine)

    • Infrared Spectra of Thioamides and Selenoamides.
    • Source: Acta Chemica Scandinavica.[1]

  • Pyridine Ring Vibrations

    • The Vibrational Spectra of Pyridine and its Deuter
    • Source: Spectrochimica Acta Part A.[5]

  • Prothionamide Specifics

    • Molecular structure and vibrational spectroscopic studies of prothionamide by density functional theory.
    • Source: PubMed / Spectrochimica Acta.

Sources

Validation

Technical Comparison: 2,6-Dichloropyridine-4-carbothioamide vs. 2,6-Dichloropyridine-4-carboxamide

Executive Summary This guide provides a technical comparison between 2,6-Dichloropyridine-4-carboxamide (often referred to as the amide of 2,6-dichloroisonicotinic acid, or INA-amide ) and its bioisostere, 2,6-Dichloropy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2,6-Dichloropyridine-4-carboxamide (often referred to as the amide of 2,6-dichloroisonicotinic acid, or INA-amide ) and its bioisostere, 2,6-Dichloropyridine-4-carbothioamide .

While the carboxamide is a well-documented plant systemic acquired resistance (SAR) inducer and structural analog of the herbicide Picloram, the carbothioamide represents a strategic bioisostere used to modulate lipophilicity, membrane permeability, and metabolic stability. The substitution of the carbonyl oxygen with sulfur (O


 S) fundamentally alters the hydrogen-bonding landscape and electron distribution of the pyridine ring, shifting the bioactivity profile from pure signaling mimicry to potential pro-drug activation (in antimycobacterial contexts) or enhanced foliar uptake (in agrochemical applications).

Physicochemical & Structural Profiling

The bioactivity differences between these two molecules are driven by the "Thioamide Effect." The 2,6-dichloro substitution on the pyridine ring exerts a strong electron-withdrawing effect, which is further amplified in the thioamide due to sulfur's lower electronegativity but higher polarizability compared to oxygen.

Table 1: Comparative Physicochemical Properties
FeatureCarboxamide (Amide) Carbothioamide (Thioamide) Impact on Bioactivity
H-Bond Acceptor Strong (C=O)Weak (C=S)Thioamide binds less tightly to "O-preferring" pockets but crosses membranes better.
H-Bond Donor Moderate (NH₂)Strong (NH₂)The thioamide NH protons are more acidic (

drops by ~4–6 units), enhancing interactions with basic residues.
Lipophilicity (LogP) ~1.2 – 1.5~1.8 – 2.1Thioamide has higher lipid solubility, improving passive transport across the plant cuticle or mycobacterial cell wall.
Bond Length C=O (1.23 Å)C=S (1.71 Å)The longer C=S bond increases the steric bulk, potentially causing steric clashes in tight binding pockets.
Metabolic Fate Hydrolysis to AcidS-Oxidation

Nitrile/Acid
Thioamides are often "pro-drugs" activated by monooxygenases (e.g., FMOs or EthA).
Structural Visualization

The following diagram illustrates the electronic and steric shifts caused by the isosteric replacement.

ChemicalProperties Amide 2,6-Dichloropyridine-4-carboxamide (Target: Signaling Receptors) Prop_Amide High Water Solubility Strong H-Bond Acceptor Stable to Oxidation Amide->Prop_Amide Thioamide 2,6-Dichloropyridine-4-carbothioamide (Target: Pro-drug / High Permeability) Prop_Thio High Lipophilicity Strong H-Bond Donor (Acidic NH) Susceptible to S-Oxidation Thioamide->Prop_Thio Prop_Amide->Prop_Thio Isosteric Replacement (O -> S)

Figure 1: Physicochemical shift resulting from the amide-to-thioamide substitution.

Biological Activity Analysis

A. Agrochemical Potency: Plant Immunity & Growth Regulation

The Carboxamide derivative is a functional analog of 2,6-dichloroisonicotinic acid (INA) , a classic synthetic elicitor of Systemic Acquired Resistance (SAR).

  • Carboxamide Performance: Research indicates that amide derivatives of INA often exhibit higher biological activity than the free acid (up to 92% disease protection vs. 45% for the acid) due to improved cellular uptake and gradual hydrolysis to the active acid form inside the plant cell.

  • Thioamide Potential: The carbothioamide is structurally related to Chlorthiamid (2,6-dichlorothiobenzamide), a herbicide that inhibits cellulose synthesis. In the pyridine scaffold, the thioamide group enhances cuticular penetration. Once inside, it likely undergoes oxidative desulfuration to the nitrile or amide, acting as a slow-release reservoir for the active auxin/elicitor mimic.

B. Antimicrobial/Antimycobacterial Activity

This scaffold is highly relevant to Tuberculosis (TB) drug development.[1][2][3]

  • Mechanism: Pyridine carbothioamides (like Ethionamide) are prodrugs. They require activation by the enzyme EthA (a flavin-dependent monooxygenase) to form an S-oxide intermediate, which then acylates the InhA enzyme, inhibiting mycolic acid synthesis.

  • Comparison:

    • Carboxamide: Generally inactive as a prodrug for this specific pathway because the oxygen cannot be oxidized by EthA. It may possess intrinsic activity if it binds directly to a different target, but it lacks the "suicide inhibitor" mechanism of the thioamide.

    • Thioamide: The 2,6-dichloro substitution provides steric protection against rapid hepatic metabolism (in humans) while maintaining the electronic requirements for bacterial EthA activation.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dichloropyridine-4-carbothioamide

To convert the Carboxamide to the Thioamide for comparative testing.

Reagents: 2,6-Dichloropyridine-4-carboxamide, Lawesson’s Reagent, Toluene (anhydrous). Workflow:

  • Dissolution: Dissolve 1.0 eq of 2,6-Dichloropyridine-4-carboxamide in anhydrous toluene (0.1 M concentration) under

    
     atmosphere.
    
  • Thionation: Add 0.6 eq of Lawesson’s Reagent.

  • Reflux: Heat to reflux (110°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The thioamide will appear as a less polar (higher

    
    ) yellow spot compared to the amide.
    
  • Workup: Cool to RT. Evaporate solvent.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

  • Validation: Confirm structure via IR (Look for C=S stretch at ~1120

    
     vs C=O at ~1660 
    
    
    
    ).
Protocol B: Plant SAR Induction Assay (Tobacco Model)

To compare the efficacy of Amide vs. Thioamide in inducing disease resistance.

  • Plant Material: Use 4-week-old Nicotiana tabacum plants.

  • Treatment:

    • Group A: Spray with 100 µM Carboxamide (in 0.05% Tween 20).

    • Group B: Spray with 100 µM Carbothioamide .

    • Control: 0.05% Tween 20 only.

  • Incubation: Wait 7 days for signal transduction (SAR activation).

  • Challenge: Inoculate leaves with Tobacco Mosaic Virus (TMV) or Pseudomonas syringae.

  • Scoring: Measure lesion diameter or necrotic spot count after 5 days.

    • Expected Result: Carboxamide typically shows rapid protection. Thioamide may show delayed but prolonged protection due to slower conversion kinetics.

Protocol C: Antimycobacterial MIC Determination (Alamar Blue Assay)
  • Strain: Mycobacterium tuberculosis H37Rv (or surrogate M. smegmatis).

  • Preparation: Prepare 2-fold serial dilutions of both compounds (Range: 0.1 µM to 100 µM) in 7H9 broth.

  • Inoculation: Add bacteria (

    
    ).
    
  • Incubation: 37°C for 7 days (M. tb) or 48 hours (M. smegmatis).

  • Readout: Add Alamar Blue (Resazurin). Fluorescence change (Blue

    
     Pink) indicates viable cells.
    
    • Hypothesis: The Thioamide should exhibit a lower MIC (higher potency) if the strain expresses functional EthA, as it acts as a prodrug.

Mechanism of Action Visualization

The following diagram details the divergent pathways of these two isosteres in a biological system (specifically the plant/pathogen defense context).

MechanismPathways Amide 2,6-Dichloropyridine-4-carboxamide Uptake_A Active Transport / Hydrophilic Pore Amide->Uptake_A Thio 2,6-Dichloropyridine-4-carbothioamide Uptake_T Passive Diffusion (Lipophilic) Thio->Uptake_T Metabolism Hydrolysis (Amidase) Uptake_A->Metabolism Activation Oxidative Desulfuration (Monooxygenase) Uptake_T->Activation ActiveSpecies 2,6-Dichloroisonicotinic Acid (Active Signaling Molecule) Metabolism->ActiveSpecies Fast Activation->ActiveSpecies Slow / Sustained Target NPR1 / Salicylic Acid Pathway (SAR Induction) ActiveSpecies->Target Binds

Figure 2: Metabolic activation pathways converting the amide and thioamide precursors into the active acid form for plant defense signaling.

References

  • BenchChem. (2025).[1][5] Comparative Guide to the Reproducibility of Biological Assays: Piperidine-3-carbothioamide and its Carboxamide Analog. Retrieved from

  • Mighri, H., et al. (2023).[4][6] Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. BMC Chemistry. Retrieved from

  • ResearchGate. (2022). Effects of 2,6-dichloroisonicotinic acid (INA) on disease incidence. Retrieved from

  • Chalmers, B. A., et al. (2020).[4] Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. Retrieved from

  • Frontiers in Microbiology. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.[7] Retrieved from

Sources

Comparative

HPLC Retention Time Comparison: 2,6-Dichloroisonicotinamide vs. Thioamide

Executive Summary In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, 2,6-dichloroisonicotinothioamide (Thioamide) exhibits a longer retention time compared to its oxygenated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, 2,6-dichloroisonicotinothioamide (Thioamide) exhibits a longer retention time compared to its oxygenated analog, 2,6-dichloroisonicotinamide (Amide) .

This retention behavior is governed by the "Oxygen-Sulfur Exchange Effect." While both molecules share a lipophilic 2,6-dichloropyridine core, the thioamide moiety (


) is significantly less hydrated and more lipophilic than the amide moiety (

), resulting in stronger hydrophobic interaction with the stationary phase.
CompoundStructure FeaturePolarity (RP-HPLC Context)Retention Order
2,6-Dichloroisonicotinamide

(Hard H-bond acceptor)
Higher (More Hydrated)Elutes First (

)
2,6-Dichloroisonicotinothioamide

(Soft, Lipophilic)
Lower (Less Hydrated)Elutes Second (

)

Chemical Context & Physicochemical Basis

To develop a robust separation method, one must understand the molecular drivers of retention.

Structural Comparison

Both compounds are 4-substituted pyridine derivatives. The chlorine atoms at positions 2 and 6 significantly reduce the basicity of the pyridine nitrogen (steric hindrance and electron withdrawal), making these compounds relatively neutral under standard acidic HPLC conditions.

  • Amide (

    
    ):  The carbonyl oxygen is a strong hydrogen bond acceptor. In the aqueous mobile phase, it forms a tight hydration shell, reducing its effective hydrophobicity.
    
  • Thioamide (

    
    ):  The sulfur atom is larger, "softer," and less electronegative than oxygen. It forms weaker hydrogen bonds with water. Consequently, the thioamide group is less solvated by the aqueous mobile phase and partitions more strongly into the lipophilic C18 stationary phase.
    
Spectral Differences (Detection)

A critical advantage in separating these analogs is their UV absorption profile.

  • Amide: Typical

    
    .
    
  • Thioamide: Exhibits a bathochromic shift (red shift) due to the

    
     transition of the 
    
    
    
    bond.
    
    
    .
  • Recommendation: Use a Diode Array Detector (DAD) to confirm peak identity via spectral overlay.

Experimental Protocol: Separation Methodology

This protocol is designed to be a self-validating system. It prioritizes resolution (


) and peak symmetry.
Instrumentation & Reagents[1]
  • System: UHPLC or HPLC system with DAD/PDA detector.

  • Stationary Phase: C18 (Octadecylsilane), End-capped.

    • Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (

      
       or 
      
      
      
      ).
    • Why: The 2,6-dichloro motif is sufficiently hydrophobic for standard C18; polar-embedded columns are unnecessary and may reduce selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

Optimized Gradient Method

Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC) Temperature:


Injection Volume: 

Time (min)% Mobile Phase BEventMechanism
0.0 10%InjectionInitial focusing of analytes.
1.0 10%Isocratic HoldPrevent breakthrough of polar impurities.
10.0 60%Linear RampSeparation Window. Amide elutes ~5-6 min; Thioamide ~7-8 min.
11.0 95%WashElute highly lipophilic dimers or matrix.
13.0 95%HoldColumn cleaning.
13.1 10%Re-equilibratePrepare for next injection.
Visualizing the Separation Mechanism

The following diagram illustrates the differential interaction of the amide and thioamide with the solvated stationary phase.

SeparationMechanism cluster_mobile Mobile Phase (Polar/Aqueous) cluster_stationary Stationary Phase (Non-Polar) Water H2O Molecules Amide 2,6-Dichloro isonicotinamide (C=O) Water->Amide Strong H-Bonding (High Solvation) Thioamide 2,6-Dichloro isonicotinothioamide (C=S) Water->Thioamide Weak H-Bonding C18 C18 Ligands Amide->C18 Moderate Interaction Result1 Early Elution Amide->Result1 Thioamide->C18 Strong Hydrophobic Interaction Result2 Late Elution Thioamide->Result2

Figure 1: Mechanistic workflow showing the differential solvation and retention forces driving the separation of Amide vs. Thioamide.

Results & Discussion

Expected Retention Data

Based on Quantitative Structure-Retention Relationships (QSRR), the expected performance under the protocol defined in Section 3.2 is:

Parameter2,6-DichloroisonicotinamideThioamide Analog
Retention Time (

)

min

min
Relative Retention (

)
Reference (1.00)

Tailing Factor (

)


*
UV Max 265 nm292 nm

*Note: Thioamides may show slight tailing due to interactions with trace metals in stainless steel systems (see Troubleshooting).

Why This Separation Works

The "2,6-dichloro" substitution is critical. In unsubstituted isonicotinamide, the pyridine nitrogen is basic (


), often requiring ion-pairing reagents or high pH to suppress ionization. However, the electron-withdrawing chlorine atoms lower the 

of the ring nitrogen significantly (

). Thus, at pH 2.7 (Formic acid), both species are predominantly neutral, allowing the separation to be driven purely by the hydrophobicity difference between

and

.

Troubleshooting & Optimization

Peak Tailing (The "Soft Metal" Issue)

Thioamides have a high affinity for "soft" metals (e.g., iron in stainless steel frits/columns). This can cause peak broadening or tailing for the thioamide peak, while the amide remains sharp.

  • Diagnosis: If

    
     for the thioamide only.
    
  • Solution:

    • Passivation: Flush the system with 30% Phosphoric acid overnight (remove column first!).

    • Chelation: Add 0.1 mM EDTA to Mobile Phase A.

    • Hardware: Use a PEEK-lined column or bio-inert LC system.

Resolution Loss

If peaks co-elute (rare for this pair, but possible in complex matrices):

  • Change Modifier: Switch from Acetonitrile to Methanol. Methanol is a protic solvent and interacts differently with the amide hydrogen bonding, often enhancing selectivity (

    
    ) between amides and thioamides.
    

References

  • Sigma-Aldrich. 2,6-Dichloroisonicotinamide Product Specification & Properties. Retrieved from .

  • National Institutes of Health (NIH). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. (Discusses the dipole and orbital differences between C=O and C=S). Retrieved from .

  • Advanced Materials Technology. Comparison of Reversed-Phase and HILIC for Polar Compounds. (General principles of amide retention). Retrieved from .

  • ChemicalBook. Synthesis and Properties of 2,6-Dichloroisonicotinic Acid Derivatives. Retrieved from .

  • ResearchGate. Retention Behavior of Reversed-Phase HPLC Columns. (Mechanisms of hydrophobic retention). Retrieved from .

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Dichloropyridine-4-carbothioamide

The following technical guide details the safety, operational, and disposal protocols for 2,6-Dichloropyridine-4-carbothioamide (CAS: 175204-46-3). Executive Safety Summary 2,6-Dichloropyridine-4-carbothioamide is a halo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, operational, and disposal protocols for 2,6-Dichloropyridine-4-carbothioamide (CAS: 175204-46-3).

Executive Safety Summary

2,6-Dichloropyridine-4-carbothioamide is a halogenated pyridine derivative characterized by a thioamide functional group. Unlike simple pyridines, the combination of the lipophilic dichloropyridine ring and the reactive thioamide moiety necessitates a specific risk management strategy focusing on particulate containment and dermal exclusion .

While often classified as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed, the thioamide group introduces potential metabolic toxicity and sensitization risks that standard SDSs often understate.

Quick-Reference Hazard Data
ParameterSpecificationCritical Note
CAS Number 175204-46-3Verify against container label immediately.
Physical State Solid (Powder)High risk of static-induced aerosolization.
Melting Point ~145°CStable solid, but sublimes/degrades at high heat.
Primary Hazards H302, H315, H319, H335Target Organs: Mucous membranes, Upper Respiratory Tract.
Incompatibility Strong Oxidizers, Strong AcidsRisk: Can liberate Sulfur Oxides (SOx) or Hydrogen Chloride (HCl).

Risk Assessment & Mechanistic Insight

As scientists, we must understand why we take precautions. The safety profile of this compound is governed by two structural features:

  • The 2,6-Dichloropyridine Ring: The chlorine atoms at the 2 and 6 positions increase the lipophilicity (LogP) of the molecule compared to unsubstituted pyridine. This facilitates faster dermal absorption and penetration of cellular membranes.

  • The Thioamide Moiety (-CSNH2): Thioamides are metabolically active. In vivo, they can undergo S-oxidation, leading to reactive intermediates that may deplete glutathione or bind to cellular proteins. Consequently, we treat this not just as a simple irritant, but as a potential sensitizer requiring strict isolation from skin contact.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Layered Defense System . Do not rely on a single barrier.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood or Powder Weighing Station .

  • PPE: If hood work is not feasible (e.g., equipment maintenance), use a Half-face respirator with P100 (HEPA) cartridges .

    • Why? The fine powder nature of the solid makes it prone to electrostatic suspension. Surgical masks offer zero protection against chemical particulates.

B. Dermal Protection (The Secondary Barrier)
  • Gloves:

    • Primary: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Protocol: Double-gloving is mandatory.

      • Inner Glove: Standard Nitrile (inspection layer).

      • Outer Glove: Long-cuff Nitrile (sacrificial layer).

    • Reasoning: Halogenated aromatics can degrade thin latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.

  • Body:

    • Standard cotton lab coat (buttoned).

    • Tyvek Sleeves are recommended if reaching deep into reaction vessels to prevent wrist-gap exposure.

C. Ocular Protection[2]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Do NOT rely on safety glasses. Airborne dust can bypass the side shields of standard glasses and react with ocular moisture to form acidic irritants.

Operational Workflow: The "Safe-Loop"

The following diagram illustrates the mandatory workflow to minimize contamination spread.

SafetyLoop Start Storage (Cool, Dry, Segregated) Weighing Weighing Station (Static Control + Fume Hood) Start->Weighing Transfer Sealed Reaction Reaction Setup (Closed System) Weighing->Reaction Dissolve Immediately Reaction->Weighing Decontaminate Area Quench Quenching (Oxidizer-Free) Reaction->Quench Complete Conversion Waste Disposal (Halogenated Organic) Quench->Waste Segregate

Figure 1: The "Safe-Loop" workflow emphasizes immediate dissolution to prevent dust generation and strict waste segregation.

Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer
  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Dichloropyridine powders are often electrostatic and will "jump" onto spatulas and gloves.

  • The "Dissolve-In-Transfer" Technique:

    • Tare your reaction flask containing the solvent (if compatible) or a weighing boat.

    • Transfer the solid.

    • Crucial Step: If using a weighing boat, rinse the boat with reaction solvent into the flask immediately. Do not leave residual powder on the boat to be discarded in open trash.

Phase 2: Reaction Monitoring
  • Solvent Choice: Ensure the compound is fully dissolved before heating.

  • Ventilation: Keep the reaction vessel connected to a condenser and nitrogen/argon line to prevent thioamide hydrolysis (releasing H2S) if moisture enters.

Phase 3: Spill Management
  • Dry Spill: Do not sweep. Use a HEPA vacuum or wet a paper towel with acetone/ethanol to wipe up the powder (wet wiping prevents dust clouds).

  • Decontamination: Wash the surface with a mild surfactant (soap/water). Avoid bleach (hypochlorite) initially, as it may react aggressively with the thioamide sulfur.

Disposal & Waste Management

Proper disposal is critical to prevent environmental leaching of halogenated aromatics.

Waste StreamClassificationProtocol
Solid Waste Hazardous (Toxic)Double-bag in polyethylene. Label as "Halogenated Pyridine Solid."
Liquid Waste Halogenated OrganicDo NOT mix with strong oxidizers (e.g., Nitric acid waste).[1] Risk of exothermic S-oxidation.
Sharps/Glass ContaminatedRinse with acetone before disposal into sharps container to remove residual thioamide.

Self-Validating Check: Before closing the waste container, ask: Did I introduce any strong oxidizers to this flask? If yes, neutralize the oxidizer (e.g., with Sodium Thiosulfate) before adding to the organic waste drum.

References

  • PubChem. (2024). Compound Summary: 2,6-Dichloropyridine-4-carbothioamide. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). 4-Pyridinecarboxylic acid, 2,6-dichloro- (Structural Analog Data). Retrieved from [Link][2]

Sources

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